

Materials compatible with deep reactive-ion etching

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Introduction to Deep Reactive-Ion Etching (DRIE)

Deep reactive-ion etching is a highly anisotropic plasma etching process that enables the fabrication of deep, steep-sided trenches and holes in a substrate.[1][2] Unlike conventional reactive-ion etching (RIE), which is typically used for shallow pattern transfer, DRIE can create structures with depths of hundreds of microns and aspect ratios exceeding 50:1.[3] This capability is essential for the manufacturing of a wide range of devices, including microelectromechanical systems (MEMS), through-silicon vias (TSVs) for 3D electronics integration, and complex microfluidic channels for lab-on-a-chip applications.[4]

Two primary DRIE technologies are in widespread use: the Bosch process and the cryogenic process.[2] Both methods are capable of producing highly anisotropic etch profiles but employ different mechanisms for sidewall passivation, a critical step in preventing lateral etching and achieving vertical sidewalls.

Substrate Materials for DRIE

While silicon is the most common substrate material for DRIE, the technique can be adapted for a variety of other materials, each with unique properties suited for specific applications.

Silicon (Si)



Silicon is the cornerstone material for the semiconductor and MEMS industries due to its well-understood properties, high purity, and established processing techniques. DRIE of silicon is a mature technology, enabling the fabrication of complex microstructures with high precision and repeatability.[5]

Glass and Fused Silica

Glass and fused silica are attractive materials for microfluidics and optical applications due to their optical transparency, chemical inertness, and biocompatibility. DRIE of these materials is more challenging than silicon due to their insulating nature and lower etch rates. High plasma power is required, which in turn demands robust masking materials.[4][6]

Polymers

Polymers are increasingly used in microfabrication for applications requiring flexibility, biocompatibility, and low cost. Common polymers subjected to DRIE include SU-8 and PMMA. The etching of polymers often involves alternating steps of etching and passivation, similar to the Bosch process for silicon.[4][7]

III-V Semiconductors

Compound semiconductors such as Gallium Arsenide (GaAs) and Indium Phosphide (InP) are used in high-frequency electronics and optoelectronics. DRIE of these materials is possible, though less common than silicon, and typically employs different plasma chemistries.

Masking Materials for DRIE

The choice of masking material is critical for a successful DRIE process, as it must withstand the harsh plasma environment and provide the necessary etch selectivity to achieve the desired etch depth.

Photoresists

Photoresists are the most common masking materials due to their ease of patterning using standard photolithography. However, their selectivity to the substrate is often limited, and they can be susceptible to degradation and cracking, especially in cryogenic processes.[8][9]

Silicon Dioxide (SiO₂) and Silicon Nitride (Si₃N₄)



Silicon dioxide and silicon nitride are excellent hard masks for DRIE, offering significantly higher selectivity than photoresists.[2][9] They are typically deposited using techniques like thermal oxidation or chemical vapor deposition (CVD) and patterned using a preliminary RIE step with a photoresist mask.

Metals

Metal masks, such as aluminum (Al), nickel (Ni), and chromium (Cr), provide very high etch selectivity and are robust in aggressive plasma environments.[4] However, their use adds complexity to the fabrication process, requiring additional deposition and etching steps.

Aluminum Oxide (Al₂O₃)

Aluminum oxide is an exceptionally robust mask material, particularly for cryogenic DRIE, offering extremely high selectivity.[9]

Etch Stop Layers

Etch stop layers are used to precisely control the etch depth, particularly in the fabrication of structures on silicon-on-insulator (SOI) wafers or in multilayered devices. These layers are made of a material that has a very low etch rate in the specific DRIE chemistry being used. Common etch stop materials include silicon dioxide and heavily doped silicon layers.[5][10]

Quantitative Data for DRIE Processes

The following tables summarize key quantitative data for various material combinations in DRIE processes.

Table 1: Etch Rates and Selectivity for Silicon DRIE



| Substrate | Mask Material | Etch Rate (µm/min) | Selectivity (Substrate: Mask) | Process Type | Reference |
|-----------|--------------------------------|-----------------------|-------------------------------------|-----------------|-----------|
| Silicon | Photoresist (SPR220) | <1.5 - <2 | ~60:1 | Bosch | [11][12] |
| Silicon | Photoresist | >10 | >150:1 | Bosch | [8] |
| Silicon | SiO ₂ | 1.4 | 110:1 | Bosch-like | [13] |
| Silicon | SiO ₂ | 0.91 | >70:1 | Bosch-like | [13] |
| Silicon | SiO ₂ | - | >450:1 | Bosch | [8] |
| Silicon | Al ₂ O ₃ | - | >9000:1 | Bosch | [12] |
| Silicon | Electron Beam Resist | 4 | 26:1 | Cryogenic | [14] |

Table 2: Etch Rates and Selectivity for Fused Silica and

Glass DRIE

| Substrate | Mask Material | Etch Rate (Å/min) | Selectivity (Substrate: Mask) | Process Type | Reference |
|-----------------------|-----------------------|----------------------|-------------------------------------|---------------------------------|-----------|
| Fused Silica | KMPR Photoresist | ~5000 | ~4:1 | Fluorine- based | [6] |
| Fused Silica | SU-8 Photoresist | - | ~2:1 | Fluorine- based | [15] |
| Fused Silica | Single- Crystal Si | - | - | Fluorine- based | [15] |
| Fused Silica | - | 5200 | - | Fluorine- based | [16] |
| Borosilicate Glass | Nickel | - | - | Fluorine- based (C4F8/O2) | [17] |



Table 3: Etch Rates for Polymer DRIE

| Substrate | Etch Gas | Etch Rate (nm/min) | Process Type | Reference |
|-----------|---------------|-----------------------|---------------|-----------|
| SU-8 | CF4/O2 | up to 800 | RIE | [7] |
| SU-8 | CF4/O2 | 5200 | Plasma Asher | [18] |
| PMMA | Oxygen Plasma | Varies with time | Oxygen Plasma | [19][20] |

Experimental Protocols and Workflows The Bosch Process

The Bosch process, named after its developer Robert Bosch GmbH, is a time-multiplexed etching technique that alternates between two steps: an etching step and a passivation step.[3] This cyclical process allows for the creation of deep, vertical trenches with high aspect ratios.

Experimental Protocol for a Typical Bosch Process:

- Substrate Preparation: The silicon wafer is cleaned, and a mask (e.g., photoresist or SiO₂) is patterned using standard lithography techniques.
- Chamber Preparation: The wafer is loaded into the DRIE chamber, which is then pumped down to a base pressure.
- Process Initiation: The Bosch process is initiated, cycling between the following two steps:
 - Passivation Step: A fluorocarbon gas, typically C₄F₈, is introduced into the chamber, and a plasma is ignited.[3] This deposits a chemically inert, Teflon-like polymer film on all exposed surfaces of the substrate.
 - Etching Step: A fluorine-based gas, typically SF₆, is introduced, and a plasma is ignited with a bias voltage applied to the substrate.[3] The energetic ions bombard the surface, preferentially removing the passivation layer from the bottom of the trench. The exposed silicon is then isotropically etched by the fluorine radicals. The passivation on the sidewalls remains largely intact, preventing lateral etching.

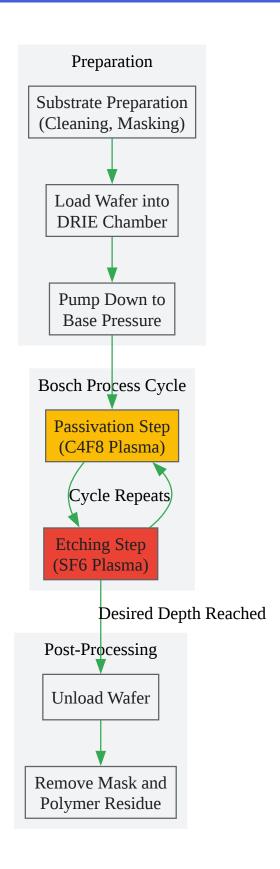






- Process Termination: The process is stopped after the desired etch depth is reached. The wafer is then removed from the chamber.
- Post-Processing: The remaining mask material and any polymer residue are removed.





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Bosch Process Experimental Workflow



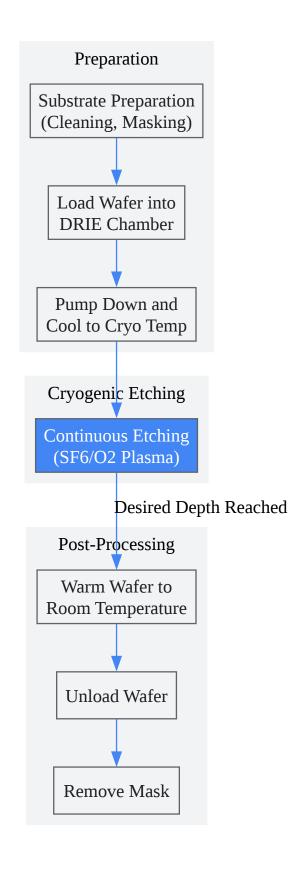
The Cryogenic Process

The cryogenic DRIE process achieves sidewall passivation by cooling the substrate to very low temperatures (typically below -100°C).[4] At these temperatures, a thin layer of SiOxFy forms on the sidewalls from the plasma chemistry (SF₆ and O₂), inhibiting lateral etching.[2] This process is known for producing very smooth sidewalls without the characteristic "scalloping" effect of the Bosch process.[2]

Experimental Protocol for a Typical Cryogenic Process:

- Substrate Preparation: Similar to the Bosch process, the substrate is prepared with a patterned mask. Care must be taken in selecting a mask material that can withstand the low temperatures without cracking.[9]
- Chamber Preparation and Cooling: The wafer is loaded into the DRIE chamber, which is then pumped down. The substrate stage is cooled to the target cryogenic temperature.
- Process Initiation: A mixture of SF₆ and O₂ gases is introduced into the chamber, and the plasma is ignited. The ratio of SF₆ to O₂ is a critical parameter for controlling the sidewall profile.
- Etching: The etching proceeds in a continuous (non-pulsed) manner. The low temperature slows down the chemical etching on the sidewalls, while the ion bombardment at the bottom of the trench continues the vertical etch.
- Process Termination: The process is stopped once the desired etch depth is achieved.
- Wafer Warming and Unloading: The substrate is slowly warmed back to room temperature before being removed from the chamber to prevent thermal shock.
- Post-Processing: The mask is removed.





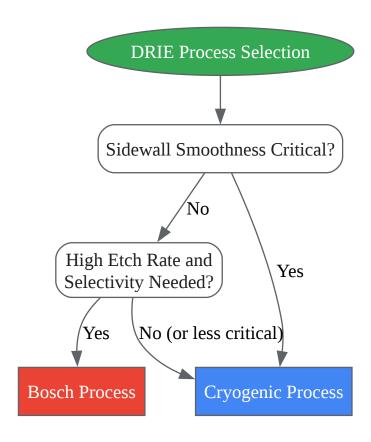
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Cryogenic Process Experimental Workflow



Logical Relationship of DRIE Processes

The choice between the Bosch and cryogenic processes depends on the specific application requirements. The following diagram illustrates the decision-making process based on desired feature characteristics.



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DRIE Process Selection Logic

Conclusion

The selection of materials for deep reactive-ion etching is a critical aspect of microfabrication that directly impacts the quality, performance, and manufacturability of microdevices. This guide has provided an in-depth overview of compatible substrate and masking materials, along with quantitative data on etch rates and selectivity. The detailed experimental protocols and workflows for the Bosch and cryogenic processes offer a practical starting point for researchers and scientists. As DRIE technology continues to evolve, a thorough understanding of these material and process interactions will remain essential for innovation in fields ranging from MEMS and photonics to advanced drug delivery and diagnostics.



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